molecular formula C17H21N3OS B6095558 4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one

4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one

Cat. No.: B6095558
M. Wt: 315.4 g/mol
InChI Key: XLWMRMSEQNOQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyrimidinone core, a piperidine ring, and a tetrahydrobenzothiophene moiety, making it a molecule of interest in various fields of research.

Properties

IUPAC Name

4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-16-8-14(11-4-3-7-18-9-11)19-17(20-16)13-10-22-15-6-2-1-5-12(13)15/h8,10-11,18H,1-7,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWMRMSEQNOQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C3=NC(=CC(=O)N3)C4CCCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone core, followed by the introduction of the piperidine and tetrahydrobenzothiophene groups through various coupling reactions. Common reagents used in these steps include bases, acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-4-one
  • 4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-2-one

Uniqueness

The uniqueness of 4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These differences can be crucial for its specific applications and effectiveness in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.